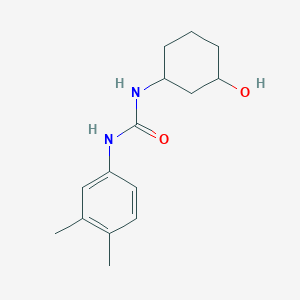

![molecular formula C19H21N3O2 B3019046 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850922-16-6](/img/structure/B3019046.png)

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

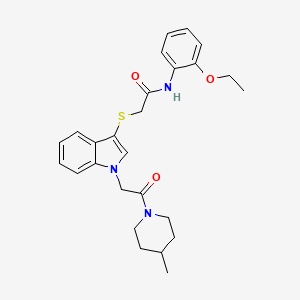

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative and Antiproliferative Activity

Research has explored the synthesis of novel compounds including methoxy amidino substituted benzamides and benzimidazoles, assessing their antioxidative and antiproliferative activity. The study found that specific derivatives exhibited significant reducing and free-radical scavenging activities, as well as notable antiproliferative effects on various human cell lines, including breast carcinoma (MCF-7) cells, indicating potential applications in cancer treatment and antioxidant therapies (Cindrić et al., 2017).

DNA-Binding Studies

Another study focused on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, which were investigated for their DNA-binding properties and antioxidant activities. The research demonstrated that these complexes could intercalate with DNA, suggesting their potential use in developing new therapeutic agents targeting DNA interactions. Moreover, these complexes exhibited antioxidant activities, highlighting their potential in therapeutic applications requiring oxidative stress mitigation (Wu et al., 2014).

Corrosion Inhibition

The inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions has been extensively studied. These compounds, including 2-aminobenzimidazole and others, have shown to effectively suppress both the cathodic and anodic processes of iron corrosion by adsorbing on the iron surface. This research suggests the potential application of benzimidazole derivatives as corrosion inhibitors in industrial processes involving acidic environments (Khaled, 2003).

Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have synthesized various benzimidazole compounds and tested them against a range of bacteria and fungi. The results indicated that certain derivatives possess significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Desai et al., 2013).

Wirkmechanismus

Target of Action

The compound N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a derivative of benzimidazole . Benzimidazoles are known to mimic properties of DNA bases and have a broad spectrum of biological activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. They are known to interact with their targets in a way that can lead to a variety of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives can be diverse, given their broad spectrum of biological activities . .

Result of Action

The molecular and cellular effects of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Given the broad spectrum of biological activities of benzimidazole derivatives , the specific molecular and cellular effects of this compound could be diverse.

Zukünftige Richtungen

Benzimidazole derivatives, including “N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide”, have shown promise in various areas of medicinal chemistry. They have been used as allosteric activators of human glucokinase, showing potential for the treatment of type-2 diabetes . Future research could explore other potential therapeutic applications of these compounds.

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide are largely influenced by its benzimidazole core. Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism

Molecular Mechanism

Benzimidazole derivatives have been found to interact with various biomolecules at the molecular level . For instance, some benzimidazole compounds have been found to activate human glucokinase, suggesting potential interactions with this enzyme

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been found to exhibit time-dependent effects in various studies

Dosage Effects in Animal Models

Benzimidazole derivatives have been found to exhibit dose-dependent effects in various studies

Metabolic Pathways

Benzimidazole derivatives have been found to interact with various enzymes and cofactors, suggesting potential involvement in various metabolic pathways

Transport and Distribution

Benzimidazole derivatives have been found to interact with various transporters and binding proteins

Subcellular Localization

Benzimidazole derivatives have been found to exhibit various effects on subcellular localization

Eigenschaften

IUPAC Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXRFZEVOMBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B3018965.png)

![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)